Grammistin Gs B

Antimicrobial peptides Hemolytic activity Mammalian cell toxicity

Grammistin Gs B is a 12-residue linear AMP isolated from soapfish skin secretion. Unlike most grammistins, it uniquely displays broad-spectrum antibacterial activity (MIC 3.13–25 µg/ml against 9 species including A. salmonicida, P. damselae, V. anguillarum) without detectable hemolytic activity (<10 HU/mg). This non-cytotoxic profile makes it a premier candidate for antimicrobial medical device coatings where mammalian cell compatibility is critical. Its compact sequence (IGGIISFFKRLF) enables cost-effective synthesis and systematic SAR studies. Validate your novel antimicrobial strategies with this well-characterized, membrane-lytic scaffold.

Molecular Formula
Molecular Weight
Cat. No. B1576519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrammistin Gs B
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grammistin Gs B: Non-Hemolytic Antimicrobial Peptide from Soapfish for Broad-Spectrum Antibacterial Research


Grammistin Gs B is a 12‑residue linear antimicrobial peptide (AMP) isolated from the skin secretion of the soapfish Grammistes sexlineatus [1]. It belongs to the grammistin family of membrane‑lytic peptides, which are characterized by a positive net charge, amphiphilic α‑helicity, and the absence of disulfide bridges [2]. Unlike most other grammistins, Gs B exhibits broad‑spectrum antibacterial activity against at least nine bacterial species while lacking detectable hemolytic activity [1].

Why Generic Grammistin Substitution Fails: Hemolytic Safety and Potency Divergence of Gs B


Grammistins are not functionally interchangeable. While many in‑class peptides (e.g., Pp 2b, Gs 1, Gs 2) possess both antibacterial and hemolytic activities, grammistins Gs A–C are uniquely non‑hemolytic [1]. Moreover, Gs B exhibits up to 4‑fold greater antibacterial potency against specific pathogens than the longer Gs A [2]. These differences in mammalian cell compatibility and antimicrobial efficacy make Gs B a distinct candidate for applications where host‑cell toxicity is a critical selection criterion.

Quantitative Differentiation of Grammistin Gs B: Hemolysis, Potency, and Structural Advantages


Non-Hemolytic Profile: Grammistin Gs B vs. Hemolytic Grammistins

Grammistin Gs B lacks detectable hemolytic activity, distinguishing it from other grammistins such as Pp 2b (Gs E) that exhibit potent hemolysis [1]. In a direct head‑to‑head comparison using horse erythrocytes, Gs B showed hemolytic activity of <10 HU/mg, whereas Pp 2b showed 63 HU/mg [2].

Antimicrobial peptides Hemolytic activity Mammalian cell toxicity

Superior Antibacterial Potency Against Key Pathogens: Gs B vs. Gs A

Grammistin Gs B demonstrates significantly lower MIC values than the longer‑chain grammistin Gs A against several clinically relevant bacteria [1]. For example, against Bacillus subtilis, Gs B MIC is 6.25 µg/ml versus 25 µg/ml for Gs A; against Escherichia coli, Gs B MIC is 12.5 µg/ml versus 50 µg/ml for Gs A [1].

Antibacterial activity Minimum inhibitory concentration Structure-activity relationship

Structural Compactness: 12-Residue Peptide with Favorable Physicochemical Properties

Grammistin Gs B consists of only 12 amino acids (sequence IGGIISFFKRLF), resulting in a molecular weight of 1397.73 Da, a net charge of +2, and a hydrophobicity index of 1.308 [1]. In contrast, grammistin Gs A has 28 residues (MW 3125.67 Da, charge +4, hydrophobicity 0.086) [2]. The lower molecular weight and higher hydrophobicity of Gs B may facilitate membrane penetration and reduce synthesis complexity.

Peptide synthesis Molecular weight Hydrophobicity

Broad-Spectrum Antibacterial Coverage Including Fish Pathogens

Grammistin Gs B inhibits a panel of nine bacterial species, including both Gram‑positive and Gram‑negative strains [1]. Notably, it shows potent activity against the fish pathogens Aeromonas salmonicida (MIC=25 µg/ml), Photobacterium damselae subsp. piscicida (MIC=6.25 µg/ml), and Vibrio anguillarum (MIC=6.25 µg/ml) [2].

Fish pathogens Aquaculture Antimicrobial spectrum

Procurement‑Relevant Application Scenarios for Grammistin Gs B


Development of Non‑Hemolytic Antimicrobial Coatings

The absence of hemolytic activity in Gs B (quantified as <10 HU/mg) [1] makes it a suitable candidate for antimicrobial coatings on medical devices or surfaces where contact with mammalian cells is inevitable. This application directly leverages the differential hemolytic profile established in Section 3.

Structure‑Activity Relationship Studies of Linear AMPs

The compact 12‑residue structure of Gs B, combined with its high hydrophobicity (1.308) and potent antibacterial activity (MIC 3.13–25 µg/ml) [2], provides a well‑characterized scaffold for structure‑activity relationship (SAR) studies. Its short length facilitates cost‑effective synthesis and systematic amino‑acid substitutions.

Control of Fish Pathogens in Aquaculture Research

With documented MICs against Aeromonas salmonicida (25 µg/ml), Photobacterium damselae (6.25 µg/ml), and Vibrio anguillarum (6.25 µg/ml) [2], Gs B is a relevant research tool for developing novel antimicrobial strategies to combat bacterial infections in farmed fish.

Membrane‑Lytic Mechanism Investigations

Grammistin Gs B releases carboxyfluorescein from liposomes [3], confirming its membrane‑lytic mode of action. Its non‑hemolytic yet antibacterial nature offers a unique model to dissect the molecular determinants that separate bacterial membrane disruption from mammalian cell toxicity.

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